Tin(IV)tert-butoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Thin Film Deposition

One of the primary applications of Tin(IV)tert-butoxide is as a precursor for depositing thin films of tin oxide (SnO2) and other related materials. This deposition can be achieved through techniques like Organometallic Chemical Vapor Deposition (OM CVD) []. Sn(tBu)4 readily decomposes at relatively low temperatures, releasing volatile tert-butoxide (tBuO) groups and leaving behind tin oxide. This allows for precise control over the film thickness and properties during deposition [].

Synthesis of Metal Oxide Materials

Tin(IV)tert-butoxide can also be used as a starting material for synthesizing various metal oxide materials. Ester elimination reactions involving Sn(tBu)4 and other metal precursors can lead to the formation of complex metal oxides with tailored structures and functionalities []. This approach offers researchers a versatile tool for designing and creating new materials with desired properties for applications in catalysis, electronics, and energy storage [].

Research in Proteomics

While less common than the applications mentioned above, Tin(IV)tert-butoxide has also been explored in proteomic research. Some studies suggest its potential for protein alkylation, a technique used to modify protein structure and function for analysis purposes []. However, further research is needed to fully understand the efficacy and mechanisms of Sn(tBu)4 in this specific application [].

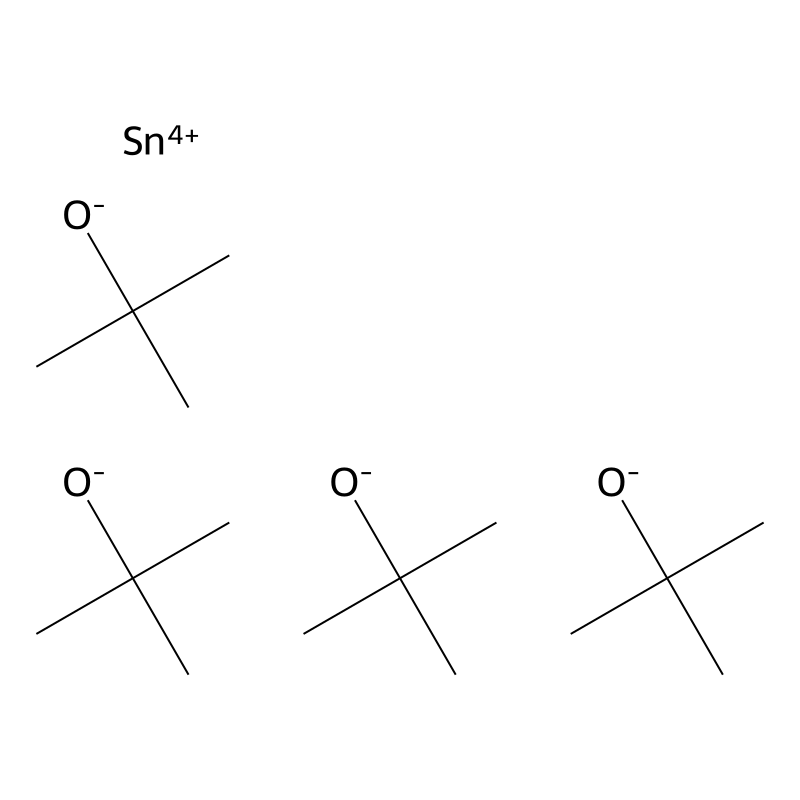

Tin(IV) tert-butoxide, also referred to as tin tetra(tert-butoxide) or stannic tert-butoxide, is an organotin compound with the molecular formula C16H36O4Sn. It consists of a central tin atom coordinated to four tert-butoxide groups. This compound appears as a colorless to off-white low-melting solid, with a melting point ranging from 40 to 44 °C and a boiling point of approximately 65 °C under reduced pressure . Tin(IV) tert-butoxide is notable for its reactivity and is primarily used in various chemical synthesis processes, particularly in the production of metal oxide materials.

Tin(IV)tert-butoxide is classified as a harmful substance. It can cause irritation upon contact with skin and eyes and is harmful if swallowed []. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols [].

- Ester Elimination Reactions: This compound can participate in ester elimination reactions, which are crucial for synthesizing metal oxide materials.

- Hydrolysis-Polycondensation: It plays a significant role in hydrolysis-polycondensation processes that lead to the formation of metal oxides such as tin dioxide (SnO2) .

- Formation of Alkali Penta-tert-butoxystannates: When reacted with alkali tert-butoxides, it forms alkali penta-tert-butoxystannates, which possess unique solubility and structural characteristics.

Tin(IV) tert-butoxide can be synthesized through various methods:

- Direct Reaction: One common method involves reacting tin tetrachloride with tert-butanol in the presence of a base. This reaction typically yields tin(IV) tert-butoxide along with hydrochloric acid as a byproduct.

- Sol-Gel Process: The compound can also be produced via sol-gel techniques, where it acts as a precursor in forming mesoporous SnO2 membranes through controlled hydrolysis and condensation reactions.

Tin(IV) tert-butoxide is utilized in several applications:

- Nanoparticle Synthesis: It serves as a precursor for synthesizing indium tin oxide nanoparticles, which exhibit good electrical conductivity due to oxygen vacancies within the structure.

- Catalysis: The compound is used to produce catalytically active SnO2 powders, characterized for their physicochemical properties in applications such as total oxidation of organic solvents like ethyl acetate .

- Thin Film Deposition: Tin(IV) tert-butoxide is employed in organometallic chemical vapor deposition processes to create thin films of zerovalent tin on substrates.

Research on interaction studies involving tin(IV) tert-butoxide primarily focuses on its reactivity with various organic and inorganic compounds. The compound's interactions can lead to the formation of diverse organotin derivatives, which may exhibit different physical and chemical properties. Its behavior in catalytic processes has also been investigated, particularly regarding its efficiency in converting organic substrates into desired products.

Tin(IV) tert-butoxide shares similarities with various other organotin compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Tin(II) butoxide | C4H10OSn | Lower oxidation state; less stable than Tin(IV) |

| Tin(II) ethylhexanoate | C12H24OSn | Used in polymerization; different alkyl group |

| Tin(IV) chloride | SnCl4 | Highly reactive; used in different synthesis routes |

| Dimethyl tin dichloride | C2H6Cl2Sn | Used as a biocide; different functional groups |

Tin(IV) tert-butoxide is unique due to its tetravalent state and the presence of bulky tert-butoxide groups, which confer distinct steric and electronic properties compared to other organotin compounds. Its applications in nanotechnology and catalysis further differentiate it from similar compounds.

Tin(IV) tert-butoxide emerged as part of the broader evolution of organotin chemistry, which began with Edward Frankland’s 1849 isolation of diethyltin diiodide. The development of tin alkoxides accelerated in the mid-20th century, driven by advances in sol-gel chemistry and metal-organic precursor design. Early synthetic routes for tin(IV) alkoxides faced challenges in eliminating chloride impurities, but the adoption of tert-butanol as a ligand in the 1970s enabled the production of high-purity Tin(IV) tert-butoxide (Sn(OC(CH₃)₃)₄). Its stability and reactivity made it a key precursor for tin oxide nanomaterials, aligning with the industrial demand for transparent conducting oxides in the 1990s.

Molecular Identity and Classification

Tin(IV) tert-butoxide is a homoleptic tin(IV) alkoxide with the molecular formula C₁₆H₃₆O₄Sn and a molar mass of 411.16 g/mol. It adopts a tetrahedral geometry around the central tin atom, coordinated by four tert-butoxy ligands. Unlike polymeric tin alkoxides (e.g., Sn(OEt)₄), its bulky tert-butoxy groups prevent oligomerization, resulting in a monomeric structure. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 40–44°C | |

| Boiling Point | 65°C (0.3 mmHg) | |

| Density | 1.06 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents |

Significance in Materials Science and Synthetic Chemistry

Tin(IV) tert-butoxide is pivotal in:

- Sol-gel synthesis: Serves as a precursor for SnO₂ nanoparticles used in gas sensors and transparent electrodes.

- Atomic Layer Deposition (ALD): Enables low-temperature (<200°C) growth of SnO₂ thin films for optoelectronics.

- Catalysis: Acts as a Lewis acid catalyst in esterification and transesterification reactions.

- Nanostructured materials: Facilitates the production of SnO₂ nanofibers with photocatalytic activity.

Nomenclature and Chemical Identification Parameters

The compound is systematically named tetrakis(tert-butoxy)stannane (IUPAC). Alternative designations include:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 36809-75-3 | |

| EC Number | 629-601-1 | |

| SMILES Notation | CC(C)(C)OSn(OC(C)(C)C)OC(C)(C)C | |

| Common Synonyms | Stannic tert-butoxide, Tetra-tert-butoxytin |

Molecular Structure and Composition

Tin(IV) tert-butoxide possesses the molecular formula C₁₆H₃₆O₄Sn, representing a homoleptic metal alkoxide compound with a molecular weight of 411.16-411.17 grams per mole [1] [2] [3]. The compound is systematically named as tetrakis[(2-methylpropan-2-yl)oxy]stannane, reflecting its structural composition of four tert-butoxide ligands coordinated to a central tin(IV) atom [2] [4].

The molecular structure exhibits a monomeric configuration in the solid state, with the tin atom adopting a distorted tetrahedral coordination geometry [5] [6]. X-ray crystallographic analysis reveals that the compound crystallizes in the monoclinic crystal system with space group C2/c, where the unit cell parameters are a = 17.382(6) Å, b = 8.742(2) Å, c = 15.518(5) Å, and β = 116.44(1)° [5]. The distortion from ideal tetrahedral geometry is attributed to the steric demands of the bulky tert-butoxide ligands, which create significant spatial constraints around the tin center [5].

Bond distance analysis indicates that the tin-oxygen bond lengths range from 1.923 to 2.142 Å, with variations reflecting the distorted coordination environment [5]. The compound demonstrates tetrahedral coordination with a coordination number of four, consistent with the tin(IV) oxidation state and the steric requirements of the tert-butoxide ligands [5] [6].

Table 1: Molecular Structure Data of Tin(IV) tert-butoxide

| Structural Parameter | Value | Reference Citations |

|---|---|---|

| Coordination Geometry | Distorted tetrahedral | [5] [6] |

| Coordination Number | 4 (tetrahedral) | [5] [6] |

| Crystal System | Monoclinic | [5] |

| Space Group | C2/c | [5] |

| Sn-O Bond Distance | 1.923-2.142 Å | [5] |

| Molecular Symmetry | Monomeric in solid state | [5] [6] |

Physical Characteristics

Morphology and Physical State

Tin(IV) tert-butoxide manifests as a white to off-white solid under standard conditions, though it may also appear as a colorless low-melting solid depending on purity and storage conditions [3] [7] [8]. The compound exists as a crystalline solid at room temperature but transitions to a liquid state upon heating due to its relatively low melting point [1] [9]. The physical appearance can vary from a white solid to a turbid colorless liquid, particularly when exposed to trace amounts of moisture or upon partial decomposition [10] [8].

The morphological characteristics are influenced by the compound's tendency to sublime at reduced pressures, making it volatile under vacuum conditions [3] [11]. This volatility is a distinguishing feature among metal alkoxides and facilitates purification through sublimation techniques [12]. The low-melting nature of the solid makes it particularly suitable for applications requiring facile thermal processing [1] [9].

Thermal Properties (Melting and Boiling Points)

The thermal behavior of Tin(IV) tert-butoxide is characterized by a well-defined melting point range of 40-44°C, with some sources reporting a slightly broader range of 40-45°C [1] [3] [13] [7]. This relatively low melting point is typical for metal tert-butoxide compounds and reflects the bulky nature of the tert-butoxide ligands, which prevent efficient packing in the solid state [1] [7].

The boiling point occurs at 65°C under reduced pressure conditions of 0.3 mmHg (0.3 torr) [3] [13] [7]. Under atmospheric pressure, the compound decomposes before reaching its normal boiling point, making reduced pressure distillation necessary for purification [15]. The compound exhibits significant volatility at elevated temperatures under vacuum, with sublimation occurring readily at temperatures above the melting point [3] [11].

Thermal analysis reveals that the compound undergoes decomposition rather than clean vaporization at atmospheric pressure, with the decomposition process beginning shortly after melting [15]. This thermal instability above the melting point necessitates careful temperature control during handling and processing [15].

Table 2: Thermal Properties of Tin(IV) tert-butoxide

| Property | Temperature/Condition | Reference Citations |

|---|---|---|

| Melting Point Range | 40-44°C | [1] [3] [13] [7] |

| Boiling Point (at reduced pressure) | 65°C at 0.3 mmHg (0.3 torr) | [3] [13] [7] |

| Thermal Stability | Thermally unstable above melting point | [15] |

| Decomposition Temperature | Decomposes before normal boiling point | [15] |

| Volatility | Volatile at reduced pressure | [3] [11] |

Density and Solubility Parameters

The density of Tin(IV) tert-butoxide is reported as 1.06 grams per cubic centimeter, measured under standard conditions [13] [7] [10]. This density value is consistent with the molecular structure and packing efficiency of the compound in the solid state [7].

Solubility characteristics demonstrate that the compound exhibits excellent solubility in organic solvents while being completely incompatible with water due to rapid hydrolysis [15]. The compound shows good solubility in non-polar solvents such as benzene and toluene, making it suitable for non-aqueous synthetic applications [6] [11]. Polar aprotic solvents like tetrahydrofuran also provide excellent solvation for the compound [16] [17].

The hydrolysis reaction with water proceeds rapidly, producing tin oxide and tert-butanol as the primary products [15]. This hydrolytic instability necessitates strict exclusion of moisture during storage and handling [15]. The compound also reacts with alcohols, forming alkoxide exchange products, which limits its compatibility with protic solvents [15].

Table 3: Density and Solubility Parameters of Tin(IV) tert-butoxide

| Property | Value | Reference Citations |

|---|---|---|

| Density | 1.06 g/cm³ | [13] [7] [10] |

| Water Solubility | Reacts (hydrolyzes) | [15] |

| Organic Solvent Solubility | Excellent | [6] [16] |

| Non-polar Solvent Compatibility | Soluble in benzene, toluene | [6] [11] |

| Polar Aprotic Solvent Compatibility | Soluble in tetrahydrofuran | [16] [17] |

Chemical Stability

Moisture and Oxygen Sensitivity

Tin(IV) tert-butoxide exhibits extreme sensitivity to both moisture and oxygen, characteristics that significantly impact its handling and storage requirements [10] [18]. The compound undergoes rapid hydrolysis in the presence of water vapor, with the reaction proceeding according to the general equation where the tin alkoxide reacts with water to produce tin hydroxide species and tert-butanol [15].

Moisture sensitivity is so pronounced that exposure to atmospheric humidity results in immediate decomposition, making it essential to maintain anhydrous conditions throughout all handling procedures [10] [18]. The hydrolysis rate is exceptionally fast, with complete reaction occurring within minutes of exposure to trace amounts of water [15].

Oxygen sensitivity manifests through oxidative degradation pathways that can lead to the formation of tin oxide species and organic degradation products [10]. The compound must be stored under inert atmosphere conditions, typically using nitrogen or argon gas, to prevent atmospheric oxidation [18]. Even brief exposure to air can result in partial decomposition and loss of compound integrity [10].

The combination of moisture and oxygen sensitivity necessitates specialized storage protocols, including the use of sealed containers under inert gas and exclusion of all protic solvents from the storage environment [18]. These sensitivities are characteristic of metal alkoxide compounds but are particularly pronounced for tin(IV) tert-butoxide due to the reactivity of the tin center [10].

Thermal Stability Profile

The thermal stability profile of Tin(IV) tert-butoxide reveals a narrow temperature window for stable existence, with decomposition occurring shortly above the melting point [15]. Thermal analysis indicates that the compound begins to decompose around 50-60°C under atmospheric conditions, limiting its thermal processing window [15].

Decomposition pathways involve the elimination of tert-butanol and the formation of tin oxide species, with the process being accelerated by the presence of oxygen or moisture [15]. Under inert atmosphere conditions, the thermal stability is improved, but significant decomposition still occurs above 100°C [15].

The compound exhibits limited thermal stability compared to other metal alkoxides, with decomposition proceeding through multiple pathways including ligand elimination and metal center oxidation [15]. Thermogravimetric analysis reveals that mass loss begins immediately upon heating above the melting point, with complete decomposition occurring by 200°C under nitrogen atmosphere [15].

Storage at elevated temperatures, even under inert conditions, results in gradual decomposition and should be avoided [15]. The thermal instability necessitates low-temperature storage and rapid processing during synthetic applications [15].

Table 4: Chemical Stability Characteristics of Tin(IV) tert-butoxide

| Stability Aspect | Characteristics | Reference Citations |

|---|---|---|

| Moisture Sensitivity | Highly moisture sensitive | [10] [18] |

| Air Stability | Unstable in air | [10] |

| Oxygen Sensitivity | Sensitive to oxygen | [10] |

| Storage Requirements | Must be stored under inert gas | [18] |

| Incompatible Materials | Water, alcohols, oxidizing agents | [10] [19] |

| Hydrolysis Rate | Rapid hydrolysis in presence of water | [15] |

| Thermal Decomposition Onset | Begins above melting point (50-60°C) | [15] |

| Maximum Stable Temperature | Limited to <100°C under inert conditions | [15] |

X-ray crystallography data

Single-crystal X-ray diffraction analysis of tin(IV) tert-butoxide has provided comprehensive structural information about this important organometallic precursor compound [1] [2]. The compound crystallizes in the monoclinic crystal system with space group C2/c, exhibiting specific unit cell parameters of a = 17.382(6) Å, b = 8.742(2) Å, c = 15.518(5) Å, and β = 116.44(1)° [1]. The structure determination was performed at -155°C with Z = 4 molecules per unit cell and achieved an excellent refinement quality with an R factor of 2.5% [1].

| Parameter | Value |

|---|---|

| Space group | C2/c |

| a (Å) | 17.382(6) |

| b (Å) | 8.742(2) |

| c (Å) | 15.518(5) |

| β (degrees) | 116.44(1) |

| Z | 4 |

| R factor (%) | 2.5 |

| Temperature (°C) | -155 |

The crystallographic analysis reveals that tin(IV) tert-butoxide adopts a monomeric structure in the solid state, confirming its molecular nature rather than forming extended polymeric networks commonly observed in other metal alkoxides [1] [2]. This monomeric behavior is attributed to the significant steric bulk of the tert-butoxide ligands, which prevents intermolecular association and bridging interactions [1].

Molecular geometry and coordination environment

The molecular structure of tin(IV) tert-butoxide exhibits a distorted tetrahedral coordination environment around the central tin(IV) atom [1] [2]. The distortion from ideal tetrahedral geometry results from the steric demands of the four bulky tert-butoxide ligands. Specifically, the O(2)-Sn-O(2) and O(7)-Sn-O(7) bond angles are enlarged to approximately 115°, while the remaining O-Sn-O angles are correspondingly reduced compared to the ideal tetrahedral angle of 109.5° [1].

The tin-oxygen bond distances are 1.946(2) Å and 1.949(2) Å, which are notably shorter than the sum of the covalent radii for tin and oxygen [1] [2]. These shortened bond lengths indicate significant covalent character in the Sn-O bonds and are comparable to other terminal tin-alkoxide bond lengths reported in the literature [1]. The bond distances are consistent with terminal alkoxide coordination rather than bridging modes, which typically exhibit longer Sn-O distances of 2.08-2.09 Å [1] [3].

The Sn-O-C bond angles at the oxygen atoms are 125.0(2)° and 124.1(2)° for O(2) and O(7), respectively [1]. These angles fall within the expected range for alkoxide ligands not involved in π-donation to the metal center, indicating primarily σ-bonding character in the metal-oxygen interactions [1] [2]. The tert-butoxide ligands adopt their typical tetrahedral geometry around the carbon atoms, with normal C-C and C-O bond lengths and angles within the organic framework [1].

Solution-state structure

Monomeric behavior in solution

Solution-state characterization confirms that tin(IV) tert-butoxide maintains its monomeric structure when dissolved in non-coordinating solvents such as benzene [1] [4] [5]. Cryoscopic molecular weight determinations in benzene solution demonstrate molecular weights consistent with the monomeric formulation, providing evidence against aggregation or oligomerization in solution [1] [4]. This behavior contrasts with many other metal alkoxides that form higher nuclearity species in solution through alkoxide bridging [1].

The monomeric behavior in solution is attributed to the substantial steric hindrance provided by the four tert-butoxide ligands, which effectively shield the tin center from intermolecular interactions [1] [6]. The high solubility of tin(IV) tert-butoxide in hydrocarbon solvents further supports the monomeric nature, as polymeric species typically exhibit reduced solubility due to their extended structures [1] [5].

Nuclear magnetic resonance spectroscopy provides additional evidence for the monomeric solution structure. The ¹¹⁹Sn NMR spectrum shows a single resonance at -371.4 ppm relative to tetramethyltin, consistent with a tetrahedral tin(IV) environment [1] [7]. The chemical shift position is characteristic of four-coordinate tin centers with terminal alkoxide ligands, contrasting with the more upfield chemical shifts observed for higher coordinate or bridged tin species [1] [7].

Conformational dynamics

Variable temperature nuclear magnetic resonance studies reveal important information about the conformational dynamics of tin(IV) tert-butoxide in solution [1] [6]. At room temperature, the ¹H and ¹³C NMR spectra exhibit sharp, well-resolved resonances indicating rapid rotation of the tert-butoxide ligands around the Sn-O bonds [1]. The ¹H NMR spectrum shows a single resonance at 1.57 ppm for all methyl groups of the tert-butoxide ligands, indicating rapid exchange on the NMR timescale [1].

Temperature-dependent NMR experiments demonstrate that the compound exhibits dynamic behavior related to alcohol-alkoxide exchange processes [6]. When excess tert-butanol is present, rapid exchange occurs between free and coordinated alcohol molecules through a five-coordinate intermediate [Sn(OBuᵗ)₄·HOBuᵗ] [6]. The exchange kinetics have been studied using magnetization-transfer experiments, revealing activation parameters of ΔG‡₂₉₈ = 18.8 kcal mol⁻¹, ΔH‡ = 9.5 kcal mol⁻¹, and ΔS‡ = -30 cal K⁻¹ mol⁻¹ [6].

The conformational dynamics are significantly influenced by the coordination environment and solvent effects [6]. In coordinating solvents such as pyridine, the exchange rates are modified due to competition between the solvent and alcohol for coordination sites at the tin center [6]. Room-temperature ¹¹⁹Sn NMR spectroscopy in pyridine shows evidence for adduct formation, consistent with expansion of the coordination sphere to five or six coordinates [6].

Terminal vs. bridging alkoxide bonding modes

Structural differentiation

The distinction between terminal and bridging alkoxide bonding modes in tin(IV) systems represents a fundamental aspect of their structural chemistry [1] [8] [9]. Terminal alkoxide ligands are characterized by shorter Sn-O bond distances, typically ranging from 1.946 to 1.964 Å, as observed in monomeric tin(IV) tert-butoxide [1]. In contrast, bridging alkoxide ligands exhibit significantly longer Sn-O distances of 2.08-2.09 Å due to the shared bonding between two metal centers [1] [9].

| Bonding Mode | Sn-O Distance (Å) | Sn-O-C Angle (°) | Coordination |

|---|---|---|---|

| Terminal | 1.946-1.964 | 124-125 | Tetrahedral |

| Bridging (μ₂) | 2.08-2.09 | 135-145 | Octahedral |

The coordination environments also differ markedly between these bonding modes. Terminal alkoxide ligands typically occur in tetrahedral or distorted tetrahedral coordination geometries, while bridging alkoxides are associated with octahedral coordination environments [1] [8] [9]. The Sn-O-C bond angles provide additional structural discrimination, with terminal alkoxides exhibiting angles of 124-125°, compared to larger angles of 135-145° for bridging modes [1] [9].

Molecular nuclearity serves as another distinguishing feature, with terminal alkoxide bonding favoring monomeric species due to steric saturation around the metal center [1]. Bridging alkoxide coordination leads to the formation of dimeric or higher nuclearity species through alkoxide bridge formation [1] [8] [9]. The steric demands of the alkoxide substituents play a crucial role in determining the preferred bonding mode, with bulky groups like tert-butoxide favoring terminal coordination [1] [10].

Spectroscopic identification criteria

Nuclear magnetic resonance spectroscopy provides powerful tools for distinguishing between terminal and bridging alkoxide bonding modes in tin(IV) systems [1] [7]. The ¹¹⁹Sn NMR chemical shifts exhibit characteristic ranges for each bonding mode, with terminal alkoxides resonating at δ > -400 ppm (tetrahedral coordination) and bridging alkoxides appearing at δ -600 to -700 ppm (octahedral coordination) [1] [11] [7].

Carbon-tin coupling constants offer additional diagnostic criteria for bonding mode identification [1]. Terminal alkoxide ligands exhibit larger ²J(¹¹⁹Sn-¹³C) coupling constants of 45 Hz and ³J(¹¹⁹Sn-¹³C) values of 27 Hz [1]. Bridging alkoxides show reduced coupling constants of ²J(¹¹⁹Sn-¹³C) = 28 Hz and ³J(¹¹⁹Sn-¹³C) = 29 Hz due to the increased Sn-O bond lengths and decreased s-character in the bonds [1] [12].

| Spectroscopic Method | Terminal Criteria | Bridging Criteria |

|---|---|---|

| ¹¹⁹Sn NMR (ppm) | δ > -400 | δ -600 to -700 |

| ²J(¹¹⁹Sn-¹³C) (Hz) | > 40 | < 35 |

| IR ν(Sn-O) (cm⁻¹) | 600-610 | 580-590 |

Infrared spectroscopy provides complementary identification criteria through the position of the tin-oxygen stretching frequency [1] [13]. Terminal Sn-O stretches appear at 600-610 cm⁻¹, while bridging alkoxide vibrations occur at lower frequencies of 580-590 cm⁻¹ [1]. The frequency difference arises from the altered force constants associated with the different bonding modes and coordination environments [1] [13].

GHS Hazard Statements

acute toxicity, dermal];

H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant